2-chloro-6-(furan-2-yl)pyrazine
Overview
Description
2-chloro-6-(furan-2-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chlorine atom at the second position and a furan ring at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(furan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with furan derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(furan-2-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include various substituted pyrazines.
Oxidation: Products include furanones.
Reduction: Products include dihydrofuran derivatives.
Scientific Research Applications
2-chloro-6-(furan-2-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-6-(furan-2-yl)pyrazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that are critical for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: Lacks the furan ring, making it less versatile in certain applications.
6-(2-Furyl)Pyrazine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Amino-6-(2-Furyl)Pyrazine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Uniqueness
2-chloro-6-(furan-2-yl)pyrazine is unique due to the presence of both the chlorine atom and the furan ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-6-(furan-2-yl)pyrazine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H |
InChI Key |
ZDGXPNDRBJGCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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